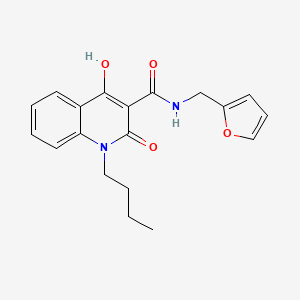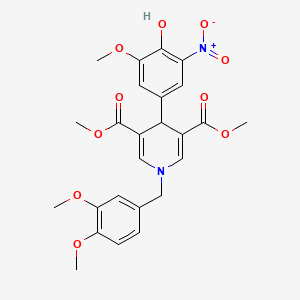
1-butyl-N-(furan-2-ylmethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BUTYL-N-[(FURAN-2-YL)METHYL]-4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE is a complex organic compound that features a quinoline core, a furan ring, and various functional groups
Preparation Methods
The synthesis of 1-BUTYL-N-[(FURAN-2-YL)METHYL]-4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aldehyde.
Introduction of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction, where furan is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Functional Group Modifications:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-BUTYL-N-[(FURAN-2-YL)METHYL]-4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the quinoline core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine in the presence of a catalyst.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like Lewis acids, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various functionalized derivatives of the original compound.
Scientific Research Applications
1-BUTYL-N-[(FURAN-2-YL)METHYL]-4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its unique structural features.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-BUTYL-N-[(FURAN-2-YL)METHYL]-4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The furan ring and quinoline core play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
1-BUTYL-N-[(FURAN-2-YL)METHYL]-4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE can be compared with other quinoline and furan derivatives:
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents, share the quinoline core but differ in their functional groups and overall structure.
Furan Derivatives: Compounds like furfural and furan-2-carboxylic acid share the furan ring but have different substituents and applications.
The uniqueness of 1-BUTYL-N-[(FURAN-2-YL)METHYL]-4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE lies in its combination of the quinoline core and furan ring, along with its specific functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H20N2O4 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1-butyl-N-(furan-2-ylmethyl)-4-hydroxy-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C19H20N2O4/c1-2-3-10-21-15-9-5-4-8-14(15)17(22)16(19(21)24)18(23)20-12-13-7-6-11-25-13/h4-9,11,22H,2-3,10,12H2,1H3,(H,20,23) |
InChI Key |
JKEDCCVFCRFVSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=CO3)O |
solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B11206641.png)
![2,6-difluoro-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11206647.png)

![N-(1-methoxypropan-2-yl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11206660.png)

![4-(azepan-1-yl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11206669.png)
![N-[3-(4-Benzylpiperidin-1-YL)propyl]-6-(diethylsulfamoyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B11206675.png)
![2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B11206681.png)
![N-cycloheptyl-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11206698.png)


![1-[(2-chlorophenyl)methyl]-N-(2,2-dimethoxyethyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B11206712.png)
![ethyl 4-[6-[methyl-(3-methylphenyl)sulfamoyl]-4-oxo-1H-quinoline-3-carbonyl]piperazine-1-carboxylate](/img/structure/B11206715.png)
![7-(3-chlorophenyl)-3-(2-phenylethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11206716.png)
